3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1-(2-Methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is an organic compound with the molecular formula C20H19NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[1-(2-Methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(1-Naphthyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- 3-(4-Methoxyphenyl)-2-phenyl-2-propenoic acid
- 3-[1-(Benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
Uniqueness
3-[1-(2-Methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(2-methoxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-24-19-10-6-5-9-18(19)21-16(12-14-20(22)23)11-13-17(21)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWLREPNWJIKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640973 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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